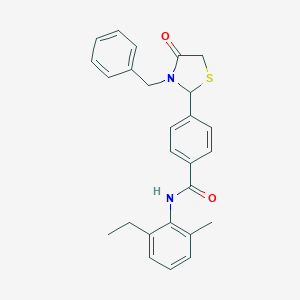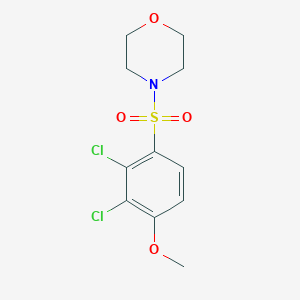
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a dichloromethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether typically involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The aromatic ring and the sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfone compounds.
Aplicaciones Científicas De Investigación
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichloromethoxyphenyl moiety may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,3-Dichlorophenyl)sulfonyl]morpholine
- 4-[(2,3-Dichloro-4-methylphenyl)sulfonyl]morpholine
- 4-[(2,3-Dichloro-4-ethylphenyl)sulfonyl]morpholine
Uniqueness
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H13Cl2NO4S |
|---|---|
Peso molecular |
326.2g/mol |
Nombre IUPAC |
4-(2,3-dichloro-4-methoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-17-8-2-3-9(11(13)10(8)12)19(15,16)14-4-6-18-7-5-14/h2-3H,4-7H2,1H3 |
Clave InChI |
IXHOCCRODIUPBI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl |
SMILES canónico |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-chloro(methylsulfonyl)anilino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B425597.png)
![N-[4-(aminosulfonyl)phenyl]-2-[[(2,5-dichlorophenyl)sulfonyl](methyl)amino]acetamide](/img/structure/B425602.png)
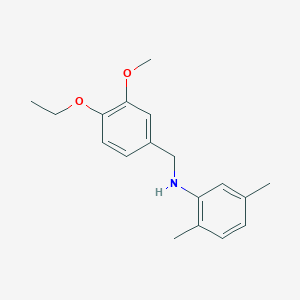
![N-[3,5-dibromo-4-(naphthalen-1-ylmethoxy)benzyl]-2-methylaniline](/img/structure/B425605.png)
![Ethyl {4-[(2,3-dimethylanilino)sulfonyl]phenoxy}acetate](/img/structure/B425606.png)
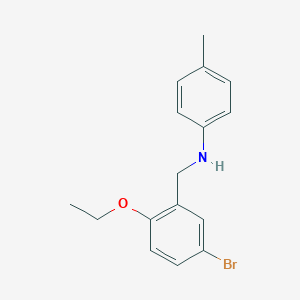
![N-(4-bromophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B425608.png)
![N-{3,5-dibromo-4-[(4-chlorobenzyl)oxy]benzyl}-2-methylaniline](/img/structure/B425610.png)
![2-[(4-methylphenyl)sulfanyl]-N-(2-methylpropyl)propanamide](/img/structure/B425611.png)
![Ethyl [4-(1-piperidinylsulfonyl)phenoxy]acetate](/img/structure/B425612.png)
![N-{3,5-dibromo-4-[(3-fluorobenzyl)oxy]benzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425613.png)
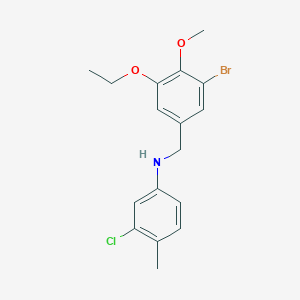
![4-[benzyl(methylsulfonyl)amino]-N-(3-ethoxypropyl)benzamide](/img/structure/B425618.png)
